molecular formula C11H15FO B2450051 3-(2-Fluorophenyl)-2-methylbutan-1-ol CAS No. 2248347-57-9

3-(2-Fluorophenyl)-2-methylbutan-1-ol

Cat. No. B2450051
CAS RN: 2248347-57-9
M. Wt: 182.238
InChI Key: JSUODDBTUDMDNI-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-methylbutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPMBO and is synthesized using specific chemical methods. The purpose of

Mechanism Of Action

The mechanism of action of FPMBO is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. FPMBO has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
FPMBO has been shown to have a range of biochemical and physiological effects. In animal studies, FPMBO has been shown to reduce pain and inflammation, increase locomotor activity, and improve cognitive function. FPMBO has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of FPMBO is its high yield synthesis method, which allows for large-scale production of the compound. FPMBO is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of FPMBO is its limited solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several potential future directions for research on FPMBO. One area of interest is the development of new drugs based on FPMBO, particularly for the treatment of pain and inflammation. Another area of interest is the investigation of FPMBO's potential use in material science, particularly in the development of new polymers and coatings. Additionally, further research is needed to fully understand the mechanism of action of FPMBO and its potential effects on various physiological systems.

Synthesis Methods

The synthesis of FPMBO involves the reaction of 2-fluorobenzaldehyde with isobutyraldehyde in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain FPMBO. This method has been widely used in various research studies to obtain FPMBO in high yields.

Scientific Research Applications

FPMBO has been extensively studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, FPMBO has been investigated for its potential use as an analgesic and anti-inflammatory agent. Studies have shown that FPMBO can effectively reduce pain and inflammation in animal models, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-(2-fluorophenyl)-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8(7-13)9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUODDBTUDMDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-2-methylbutan-1-ol

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